molecular formula C15H18FN3O2 B2566526 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide CAS No. 1209286-89-4

4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2566526
CAS No.: 1209286-89-4
M. Wt: 291.326
InChI Key: VIPBXIORXSSBJU-UHFFFAOYSA-N
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Description

4-Ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the ethoxy, fluorophenyl, and propylamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed:

  • Oxidation: Ethyl ester derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Brominated or chlorinated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • 4-(3-ethoxy-1-pyrrolidinyl)-1-(4-fluorophenyl)-1-butanone

Uniqueness: 4-Ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its pyrazole core. This combination provides it with distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-3-9-17-15(20)14-13(21-4-2)10-19(18-14)12-7-5-11(16)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPBXIORXSSBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1OCC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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